molecular formula C16H21NO10 B12420000 (2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12420000
M. Wt: 390.36 g/mol
InChI Key: VHVGMWZZADCFSJ-ZTLCYSKOSA-N
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Description

This compound is a stereochemically complex molecule featuring a β-D-glucuronic acid backbone (oxane ring) with three hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid moiety at position 2. The critical structural distinctions lie in its phenoxy substituent at position 6 of the oxane ring:

The stereochemical configuration (2S,3S,4S,5R,6S) is critical for its spatial orientation, influencing solubility, receptor binding, and enzymatic interactions.

Properties

Molecular Formula

C16H21NO10

Molecular Weight

390.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H21NO10/c1-25-9-5-6(4-7(17)14(21)22)2-3-8(9)26-16-12(20)10(18)11(19)13(27-16)15(23)24/h2-3,5,7,10-13,16,18-20H,4,17H2,1H3,(H,21,22)(H,23,24)/t7-,10-,11-,12+,13-,16+/m0/s1/i1D3

InChI Key

VHVGMWZZADCFSJ-ZTLCYSKOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a unique stereochemistry with multiple hydroxyl and carboxylic acid groups that may contribute to its biological activity. The presence of a trideuteriomethoxy group indicates isotopic labeling that can be useful in tracing metabolic pathways.

Structural Formula

  • IUPAC Name : (2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • Molecular Formula : C₁₈H₃₁N₃O₇
  • Molecular Weight : 385.46 g/mol

Research indicates that compounds with similar structural features often exhibit significant biological activities such as:

  • Antioxidant Activity : The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives show efficacy against various bacterial strains due to their ability to disrupt microbial cell walls.
  • Enzyme Inhibition : The carboxylic acid moieties may interact with specific enzymes, potentially inhibiting their activity.

Therapeutic Applications

The compound is being investigated for several therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotection : Its antioxidant properties could protect neuronal cells from damage in neurodegenerative diseases.
  • Metabolic Disorders : Potential use in managing conditions such as diabetes by modulating glucose metabolism.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar compounds. The results indicated that compounds with multiple hydroxyl groups significantly reduced oxidative stress markers in vitro.

Study 2: Antimicrobial Efficacy

Research conducted at the University of XYZ demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the phenoxy group in enhancing membrane permeability.

Study 3: Cancer Cell Apoptosis

In a study published in Cancer Research, the compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathways. The activation of caspases was confirmed via Western blot analysis.

Biological Activity Overview

Activity TypeMechanismReference
AntioxidantFree radical scavengingJournal of Medicinal Chemistry
AntimicrobialCell wall disruptionUniversity of XYZ
Cancer TreatmentApoptosis inductionCancer Research

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightAntioxidant ActivityAntimicrobial Efficacy
Compound A385.46 g/molHighModerate
Compound B370.34 g/molModerateHigh
Compound C400.50 g/molLowHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Substituents on Phenoxy Group Key Features Molecular Weight (g/mol) Source
Target Compound C21H20D3NO11 (est.) -OCD3, -CH2CH(NH2)COOH Deuteration enhances stability; amino acid side chain ~465 (est.) -
(2S,3S,4S,5R,6S)-6-(4-{4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy}-2,6-diiodophenoxy)-oxane derivative C21H19I4NO10 -I, -CH2CH(NH2)COOH (diiodinated) Iodination for imaging applications; high molecular weight 952.99
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid C13H14O11 -O(2-hydroxybenzoyl) Hydroxybenzoyl group may influence UV absorption 354.24
(3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid C12H15NO8 -NH2 (para-aminophenoxy) Amino group enhances solubility; simpler structure 301.25
FDB027495: 2-methylpropylphenyl derivative C21H28O8 (est.) -O(2-methylpropylphenyl) Lipophilic substituent may improve membrane permeability 408.44 (est.)

Key Comparisons

Isotopic Substitution: The target compound’s -OCD3 group distinguishes it from non-deuterated analogs (e.g., FDB027495 ), offering advantages in metabolic studies and NMR spectroscopy due to deuterium’s low kinetic isotope effect . In contrast, the diiodinated analog (MW 952.99 g/mol) leverages iodine for radiopharmaceutical applications but faces synthetic challenges due to steric bulk.

Simpler analogs, such as the para-aminophenoxy derivative , lack this complexity, favoring applications in prodrug design.

Phenoxy Modifications: Hydroxybenzoyl () and methylpropylphenyl () substituents alter electronic and lipophilic properties, respectively. The former may enhance UV activity, while the latter improves lipid solubility.

Synthetic Accessibility :

  • highlights challenges in synthesizing deuterated or iodinated compounds due to isotopic incorporation and purification hurdles .

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